Reduced nAChR Binding Affinity Confers a Distinct Pharmacological Window vs. Lobeline
Lobelanidine demonstrates a Ki of 300 nM for the nicotinic acetylcholine receptor (nAChR) in rat brain homogenate, based on ChEMBL data [1]. This represents a 75-fold reduction in affinity compared to lobeline, which binds with a Ki of 4 nM in the same tissue preparation [2]. In a direct structure-affinity study, reduction of lobeline's carbonyl to the hydroxyl group of lobelanidine resulted in a decrease in affinity of at least 25-fold [2]. This lower affinity is not a liability but a differentiating characteristic for studies requiring partial receptor engagement.
| Evidence Dimension | nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 300 nM |
| Comparator Or Baseline | Lobeline: Ki = 4 nM |
| Quantified Difference | 75-fold lower affinity; minimum 25-fold reduction demonstrated in a direct structure-activity study |
| Conditions | Rat brain homogenate, [3H]-nicotine displacement assay |
Why This Matters
The lower affinity of lobelanidine enables the study of partial or weak nAChR activation, which is essential for dissecting nicotinic signaling pathways without maximal receptor activation.
- [1] TargetMol. Lobelanidine (T32832) Product Information. Retrieved from https://www.targetmol.cn/compound/lobelanidine View Source
- [2] Flammia, D., et al. (1999). Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. Journal of Medicinal Chemistry, 42(18), 3726-3731. View Source
